molecular formula C22H32Cl2N4O2 B1147334 5,6-dimethyl-2-[4-[3-(1-piperidinomethyl)phenoxy]-(Z)-2-butenylamino]-4(1H)-pyrimidone dihydrochloride CAS No. 126869-04-3

5,6-dimethyl-2-[4-[3-(1-piperidinomethyl)phenoxy]-(Z)-2-butenylamino]-4(1H)-pyrimidone dihydrochloride

Cat. No.: B1147334
CAS No.: 126869-04-3
M. Wt: 455.4 g/mol
InChI Key: NTLKFRQIRDDXCH-XIFWRFGDSA-N
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Description

IGN-2098 is a small molecule drug developed by ASKA Pharmaceutical Co., Ltd. It falls under the category of H2 receptor antagonists, specifically targeting the histamine H2 receptor. This compound has been investigated for its therapeutic potential in digestive system disorders, particularly duodenal ulcers .

Preparation Methods

The synthetic routes and reaction conditions for IGN-2098 have not been widely documented in the public domain. industrial production methods likely involve multi-step organic synthesis to achieve the desired chemical structure. Unfortunately, specific details regarding these processes remain proprietary.

Chemical Reactions Analysis

Types of Reactions:: IGN-2098 may undergo various chemical reactions, including:

    Oxidation: Potential oxidation reactions could modify functional groups within the compound.

    Reduction: Reduction reactions might lead to the formation of reduced derivatives.

    Substitution: Substitution reactions could occur at specific sites on the molecule.

Common Reagents and Conditions:: While exact reagents and conditions are not publicly available, typical reagents for these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophilic substitution reagents (e.g., alkyl halides).

Major Products:: The major products formed from these reactions would depend on the specific reaction type and conditions applied. Unfortunately, detailed information on these products remains confidential.

Scientific Research Applications

IGN-2098 has been studied in preclinical and clinical settings. Its applications extend beyond digestive disorders and may include:

    Gastric Ulcer Healing: IGN-2098 accelerates the healing process of acetic acid-induced gastric ulcers in rat models.

    Other Potential Applications: While not extensively explored, IGN-2098’s unique properties may find applications in other areas of research, such as inflammation modulation or histamine-related conditions.

Mechanism of Action

The exact mechanism by which IGN-2098 exerts its effects involves antagonism of the histamine H2 receptor. By blocking this receptor, it likely reduces gastric acid secretion and contributes to ulcer healing. Further studies are needed to elucidate additional molecular targets and pathways involved.

Comparison with Similar Compounds

IGN-2098 stands out due to its specific H2 receptor antagonism. similar compounds in this class include famotidine, roxatidine acetate HCl, and cimetidine. Each of these drugs shares the common goal of reducing gastric acid secretion but may differ in potency, pharmacokinetics, and side effects .

Properties

IUPAC Name

4,5-dimethyl-2-[[(Z)-4-[3-(piperidin-1-ylmethyl)phenoxy]but-2-enyl]amino]-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2.2ClH/c1-17-18(2)24-22(25-21(17)27)23-11-4-7-14-28-20-10-8-9-19(15-20)16-26-12-5-3-6-13-26;;/h4,7-10,15H,3,5-6,11-14,16H2,1-2H3,(H2,23,24,25,27);2*1H/b7-4-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLKFRQIRDDXCH-XIFWRFGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)NCC=CCOC2=CC=CC(=C2)CN3CCCCC3)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(NC1=O)NC/C=C\COC2=CC=CC(=C2)CN3CCCCC3)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126869-04-3
Record name IGN 2098
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126869043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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